N-(3-methoxyphenyl)-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide
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Overview
Description
N-(3-methoxyphenyl)-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide is a complex organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 3-methoxyaniline, thiophene-2-carboxylic acid, and indole derivatives. The synthesis may involve:
Amidation: Formation of the amide bond between the acylated indole and 3-methoxyaniline.
Cyclization: Formation of the indole ring structure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to speed up the reaction.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a hydroxyl group.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of N-(3-hydroxyphenyl)-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide.
Reduction: Formation of N-(3-methoxyphenyl)-2-[3-(thiophen-2-ylmethanol)-1H-indol-1-yl]acetamide.
Substitution: Formation of N-(3-halophenyl)-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
Pathways: Interference with cellular pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxyphenyl)-2-[3-(thiophen-2-ylcarbonyl)-1H-indol-1-yl]acetamide: can be compared with other indole derivatives such as:
Uniqueness
- Structural Features : The presence of the thiophene ring and the methoxy group.
- Biological Activity : Unique interactions with molecular targets compared to other indole derivatives.
This outline provides a comprehensive overview of This compound based on general knowledge of similar compounds. For more specific details, further research and experimental data would be required.
Properties
Molecular Formula |
C22H18N2O3S |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-2-[3-(thiophene-2-carbonyl)indol-1-yl]acetamide |
InChI |
InChI=1S/C22H18N2O3S/c1-27-16-7-4-6-15(12-16)23-21(25)14-24-13-18(17-8-2-3-9-19(17)24)22(26)20-10-5-11-28-20/h2-13H,14H2,1H3,(H,23,25) |
InChI Key |
UDITUNXJOHXHSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4 |
Origin of Product |
United States |
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